3-(2-ブロモフェニル)プロピオン酸

概要

説明

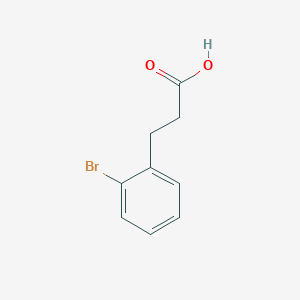

3-(2-Bromophenyl)propionic acid is an organic compound with the molecular formula C9H9BrO2. It is a white to orange crystalline solid that is soluble in methanol. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H9BrO2

- Molecular Weight : 215.08 g/mol

- Solubility : Soluble in organic solvents such as ethanol and acetone.

The compound features a bromine atom on the phenyl ring, which enhances its reactivity and potential biological activity.

Chemistry

3-(2-Bromophenyl)propionic acid serves as a crucial building block in the synthesis of various organic compounds. It is utilized in:

- Synthesis of Aryl Propionic Acids : This compound is often used as a starting material for synthesizing other aryl propionic acids, which are important in pharmaceutical chemistry.

- Reagents in Organic Reactions : It acts as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.

Biology

In biological research, 3-(2-bromophenyl)propionic acid is explored for its interactions with biological macromolecules:

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, making it a candidate for anti-inflammatory drug development.

- Protein Modification : The compound's reactivity allows it to modify proteins, which is useful in proteomics research for studying protein interactions and functions.

Medicine

The medicinal applications of 3-(2-bromophenyl)propionic acid include:

- Anti-inflammatory Agents : Due to its potential COX inhibition, it is being studied as a possible alternative to established non-steroidal anti-inflammatory drugs (NSAIDs).

- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects comparable to traditional pain relievers.

Anti-inflammatory Activity

In a study comparing various aryl propionic acids, 3-(2-bromophenyl)propionic acid demonstrated significant anti-inflammatory effects in animal models (carrageenan-induced edema). The results indicated that its efficacy was comparable to established NSAIDs like indomethacin, suggesting its potential as a therapeutic agent for inflammatory conditions.

Analgesic Activity

Research involving analgesic assays (hot plate and tail flick tests) showed that 3-(2-bromophenyl)propionic acid significantly reduced pain responses in experimental animals. The compound's potency was reported to be two to three times greater than the control group, indicating strong potential for pain management applications.

作用機序

Target of Action

It’s known that the compound is used in the synthesis of various other compounds , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It’s known to be used in the synthesis of other compounds , implying that it may undergo various chemical reactions to interact with its targets.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be between 1.82 and 2.56 , which may influence its distribution within the body.

Result of Action

Given its use in the synthesis of other compounds , it’s likely that its effects are largely dependent on the specific context of its use.

生化学分析

Biochemical Properties

It is known that propionic acid derivatives can influence various biochemical reactions . For instance, they can affect the metabolism of short-chain fatty acids (SCFAs), which are key to maintaining energy balance and normal physiological functions in the body

Cellular Effects

It is known that propionic acid can cause a significant increase in the proportion of yeast cells in G1 and a significant decrease in the proportion of cells in G2, suggesting that propionic acid causes a cell cycle arrest in yeast

Molecular Mechanism

It is known that propionic acid derivatives can affect the metabolism of short-chain fatty acids (SCFAs), which are key to maintaining energy balance and normal physiological functions in the body

準備方法

Synthetic Routes and Reaction Conditions

3-(2-Bromophenyl)propionic acid can be synthesized through several methods. One common method involves the bromination of phenylpropionic acid. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenyl ring .

Industrial Production Methods

In industrial settings, the synthesis of 3-(2-Bromophenyl)propionic acid may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

化学反応の分析

Types of Reactions

3-(2-Bromophenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding phenylpropionic acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of phenylpropionic acid.

Substitution: Formation of various substituted phenylpropionic acids depending on the nucleophile used

類似化合物との比較

Similar Compounds

- 3-(4-Bromophenyl)propionic acid

- 3-(2-Chlorophenyl)propionic acid

- 3-(2-Iodophenyl)propionic acid

- 3-(2-Hydroxyphenyl)propionic acid

Uniqueness

3-(2-Bromophenyl)propionic acid is unique due to its specific bromine substitution at the 2-position of the phenyl ring. This substitution pattern imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from other similar compounds. The presence of the bromine atom also enhances its utility in various chemical reactions, making it a valuable compound in synthetic chemistry .

生物活性

3-(2-Bromophenyl)propionic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

3-(2-Bromophenyl)propionic acid, with the chemical formula C9H9BrO2, is characterized by a bromobenzene ring attached to a propionic acid moiety. The presence of the bromine atom significantly influences its biological activity due to electronic effects and steric hindrance.

1. Enzymatic Interactions

Research indicates that 3-(2-bromophenyl)propionic acid may interact with various enzymes, particularly those involved in metabolic pathways. For example, studies have shown that compounds with similar structures can act as inhibitors of phenylalanine ammonia-lyase (PAL), an enzyme crucial for phenylpropanoid metabolism in plants . This inhibition can lead to altered levels of secondary metabolites, which play roles in plant stress responses and defense mechanisms.

2. Antioxidant Properties

Compounds structurally related to 3-(2-bromophenyl)propionic acid have demonstrated antioxidant activity. The bromine substitution can enhance the electron-donating ability of the aromatic ring, which may contribute to scavenging free radicals and reducing oxidative stress .

3. Neuroprotective Effects

There is emerging evidence suggesting that derivatives of 3-(2-bromophenyl)propionic acid could exhibit neuroprotective effects by inhibiting cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. This inhibition can potentially enhance synaptic transmission in neurodegenerative conditions like Alzheimer's disease .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various brominated phenylpropionic acids on cholinesterase enzymes. The findings revealed that 3-(2-bromophenyl)propionic acid exhibited significant inhibitory activity against acetylcholinesterase (AChE), with an IC50 value indicating effective concentration for half-maximal inhibition . This suggests potential therapeutic applications in enhancing cognitive function.

Antioxidant Activity Assessment

In another research effort, the antioxidant capacity of 3-(2-bromophenyl)propionic acid was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in scavenging activity, suggesting its utility as a natural antioxidant agent .

The mechanisms underlying the biological activities of 3-(2-bromophenyl)propionic acid are multifaceted:

- Enzyme Inhibition : The bromine atom may enhance binding affinity to active sites on enzymes due to increased hydrophobic interactions.

- Radical Scavenging : The compound's ability to donate electrons can neutralize free radicals, thereby preventing cellular damage.

- Neurotransmitter Modulation : By inhibiting cholinesterases, this compound may prolong the action of neurotransmitters at synapses, enhancing cognitive functions.

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C9H9BrO2 |

| Molecular Weight | 215.08 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activities | Enzyme inhibition, antioxidant properties |

| IC50 against AChE | Specific value pending further research |

特性

IUPAC Name |

3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOACQJFIGWNQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311434 | |

| Record name | 3-(2-Bromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15115-58-9 | |

| Record name | 15115-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Bromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Bromophenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the enantioselective synthesis of (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives?

A: Enantioselective synthesis is crucial in pharmaceutical and fine chemical industries because different enantiomers of a molecule can exhibit distinct biological activities. The development of efficient methods for the synthesis of enantiomerically pure compounds, like the (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives described in the research [], is essential for producing safer and more effective drugs and other biologically active compounds.

Q2: The research mentions using a "modified chiral auxiliary." What is a chiral auxiliary, and why was it modified in this case?

A: A chiral auxiliary is a temporary chiral directing group attached to an achiral molecule to control the stereochemical outcome of a reaction. Once the desired stereochemistry is achieved, the chiral auxiliary is removed. [] The researchers modified the standard chiral auxiliary, (S)-2-N-[N’-(2-fluorobenzylprolyl)amino] benzophenone, to potentially improve the enantioselectivity of the reaction or to simplify the synthesis process. Further details on the modifications and their specific effects would require examining the complete research paper.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。